molecular formula C29H31N7O B587614 Imatinib Meta-methyl-piperazine Impurity CAS No. 1246819-59-9

Imatinib Meta-methyl-piperazine Impurity

Cat. No.: B587614
CAS No.: 1246819-59-9
M. Wt: 493.615
InChI Key: HIPOQAXTOUMJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imatinib Meta-methyl-piperazine Impurity is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes a piperazine ring, a pyridine ring, and a pyrimidine ring, all connected through various linkages. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Imatinib Meta-methyl-piperazine Impurity, also known as 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a derivative of Imatinib, a potent antineoplastic agent . Imatinib functions as a specific inhibitor of many tyrosine kinase enzymes, including the insulin receptor and it is specific for the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These are the primary targets of Imatinib and likely the targets of its impurities as well.

Mode of Action

Given its structural similarity to imatinib, it is likely that it also acts as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is often involved in signaling pathways leading to cell growth and division. By inhibiting these enzymes, the compound could potentially prevent the signaling that leads to uncontrolled cell proliferation, a hallmark of cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by Imatinib. Imatinib is known to inhibit the BCR-ABL tyrosine kinase, the PDGF-R, and C-kit . These proteins play key roles in several signaling pathways involved in cell growth and proliferation. By inhibiting these proteins, Imatinib can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .

Pharmacokinetics

Imatinib is known to be well absorbed after oral administration and is metabolized primarily by the CYP3A4 enzyme . It is reasonable to assume that the impurity might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

As a potential tyrosine kinase inhibitor, it could be expected to inhibit cell growth and proliferation, similar to imatinib

Action Environment

The action environment of a drug refers to the conditions under which it exerts its effects This can include factors such as pH, temperature, and the presence of other moleculesLike most drugs, its efficacy and stability could be influenced by a variety of environmental factors

Biochemical Analysis

Biochemical Properties

The compound 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide plays a crucial role in biochemical reactions. It specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By doing so, they play a significant role in the regulation of intracellular communication . The compound interacts with these enzymes, inhibiting their activity and thus influencing the biochemical reactions within the cell .

Cellular Effects

The effects of 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting tyrosine kinases, it disrupts the normal signaling pathways within the cell, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the tyrosine kinase enzymes, inhibiting their activity and thus disrupting the normal biochemical reactions within the cell .

Metabolic Pathways

The metabolic pathways that 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide is involved in are primarily related to its role as a tyrosine kinase inhibitor . Detailed information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imatinib Meta-methyl-piperazine Impurity typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-methylpiperazine, which is achieved by reacting piperazine with methyl iodide under basic conditions.

    Preparation of the Pyridine Intermediate: The pyridine ring is introduced by reacting 3-bromopyridine with a suitable nucleophile, such as sodium hydride, to form the corresponding pyridine intermediate.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with an amine, such as aniline, under reflux conditions.

    Coupling Reactions: The final compound is obtained by coupling the piperazine, pyridine, and pyrimidine intermediates through a series of nucleophilic substitution and condensation reactions. These reactions are typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imatinib Meta-methyl-piperazine Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF), anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Imatinib Meta-methyl-piperazine Impurity has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the mechanisms of action of various biological targets.

    Chemical Biology: The compound is employed in chemical biology research to explore its interactions with biomolecules, such as proteins and nucleic acids. This helps in understanding its binding affinity and specificity.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methylphenyl)benzamide
  • 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methylphenyl)pyrimidin-2-amine
  • 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-2-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Uniqueness

Imatinib Meta-methyl-piperazine Impurity is unique due to its specific combination of functional groups and structural features. The presence of both pyridine and pyrimidine rings, along with the piperazine moiety, provides a distinct chemical profile that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying complex biological processes.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPOQAXTOUMJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741185
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-59-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.